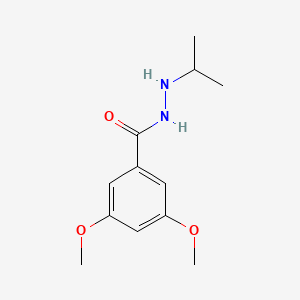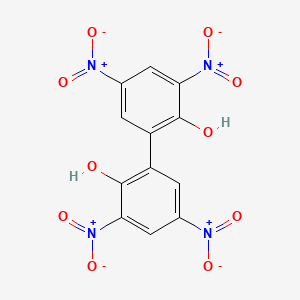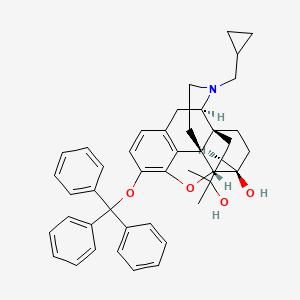
3-O-Trityl-6-O-desmethyl-diprenorphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-Trityl-6-O-desmethyl-diprenorphine is a synthetic derivative of diprenorphine, a potent opioid receptor antagonist. This compound is characterized by its complex molecular structure, which includes a trityl group attached to the 3-O position and a desmethyl group at the 6-O position of the diprenorphine molecule. The molecular formula of this compound is C44H47NO4, and it has a molecular weight of 653.85 g/mol .
Méthodes De Préparation
The synthesis of 3-O-Trityl-6-O-desmethyl-diprenorphine involves multiple steps, starting from the parent compound diprenorphine. The key steps include:
Protection of the 3-OH group: The hydroxyl group at the 3-O position is protected using a trityl chloride reagent under basic conditions to form the trityl ether.
Demethylation at the 6-O position: The methoxy group at the 6-O position is selectively demethylated using a demethylating agent such as boron tribromide (BBr3) or aluminum chloride (AlCl3).
Purification: The final product is purified using chromatographic techniques to obtain pure this compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
3-O-Trityl-6-O-desmethyl-diprenorphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trityl-protected hydroxyl group, where the trityl group can be replaced by other nucleophiles under acidic conditions.
Applications De Recherche Scientifique
3-O-Trityl-6-O-desmethyl-diprenorphine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex opioid derivatives and analogs.
Biology: The compound is studied for its interactions with opioid receptors, providing insights into receptor binding and activity.
Medicine: Research on this compound contributes to the development of new opioid receptor antagonists for potential therapeutic use in treating opioid addiction and overdose.
Mécanisme D'action
The mechanism of action of 3-O-Trityl-6-O-desmethyl-diprenorphine involves its binding to opioid receptors in the central nervous system. As an antagonist, it blocks the activation of these receptors by endogenous opioids or opioid agonists. This inhibition prevents the typical effects of opioid receptor activation, such as analgesia, euphoria, and respiratory depression. The molecular targets include the mu, delta, and kappa opioid receptors, and the pathways involved are those related to G-protein coupled receptor signaling .
Comparaison Avec Des Composés Similaires
3-O-Trityl-6-O-desmethyl-diprenorphine can be compared with other opioid receptor antagonists such as:
Naloxone: A well-known opioid antagonist used in emergency treatment of opioid overdose.
Naltrexone: Another opioid antagonist used for long-term management of opioid dependence.
Diprenorphine: The parent compound, which is also a potent opioid receptor antagonist but lacks the trityl and desmethyl modifications.
The uniqueness of this compound lies in its structural modifications, which may confer different pharmacokinetic properties and receptor binding affinities compared to other antagonists.
Propriétés
Formule moléculaire |
C44H47NO4 |
|---|---|
Poids moléculaire |
653.8 g/mol |
Nom IUPAC |
(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-(2-hydroxypropan-2-yl)-11-trityloxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-15-ol |
InChI |
InChI=1S/C44H47NO4/c1-40(2,46)35-27-41-22-23-43(35,47)39-42(41)24-25-45(28-29-18-19-29)36(41)26-30-20-21-34(38(48-39)37(30)42)49-44(31-12-6-3-7-13-31,32-14-8-4-9-15-32)33-16-10-5-11-17-33/h3-17,20-21,29,35-36,39,46-47H,18-19,22-28H2,1-2H3/t35-,36-,39-,41-,42+,43-/m1/s1 |
Clé InChI |
GQJWDBCOKDMQTG-NGHQQUAESA-N |
SMILES isomérique |
CC(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O4)CC1CC1)O)O |
SMILES canonique |
CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O4)CC1CC1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



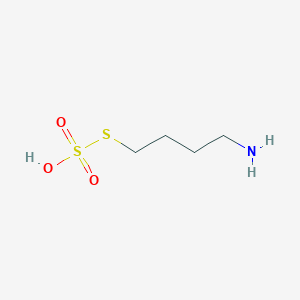
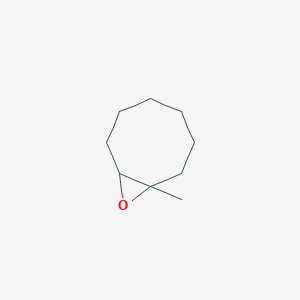
![(1S,2R,5R,6S,7S,8R,9R,11R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione](/img/structure/B15342450.png)
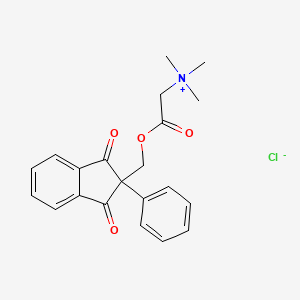
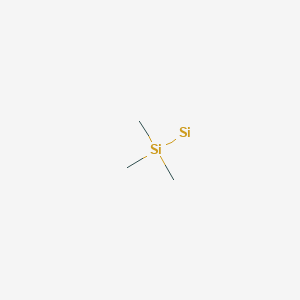
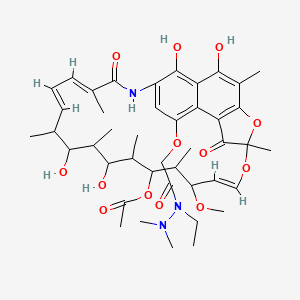

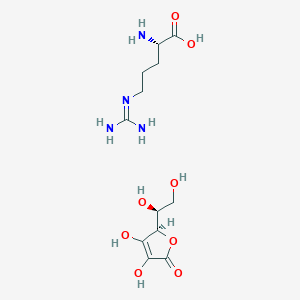
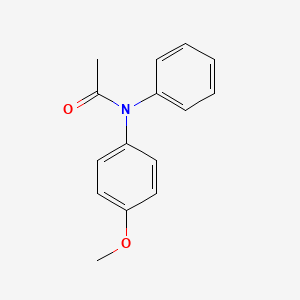
![[2-(2,6-Dimethylphenoxy)-2-oxo-1-phenylethyl]-diethylazanium chloride](/img/structure/B15342496.png)

